Propan-1,3-dioic acid, di[3-methylbutyl] ester, also known by its chemical formula C₁₃H₂₄O₄, is an ester derived from propan-1,3-dioic acid and 3-methylbutanol. This compound features a molecular weight of approximately 244.33 g/mol and consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms. The structure includes two ester functional groups linked to a propan-1,3-dioic acid backbone, making it a diester. Its chemical structure can be represented by the SMILES notation: CC(C)CCOC(=O)CC(=O)OCCC(C)C .
Several methods can be employed to synthesize propan-1,3-dioic acid, di[3-methylbutyl] ester:
Propan-1,3-dioic acid, di[3-methylbutyl] ester finds potential applications in various fields:
Several compounds share structural similarities with propan-1,3-dioic acid, di[3-methylbutyl] ester. Here are a few notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Butanedioic acid diester | C₁₄H₂₆O₄ | Derived from butanedioic acid; used as a plasticizer |
| Hexanedioic acid diester | C₁₈H₃₄O₄ | Longer carbon chain; higher boiling point |
| Ethylene glycol dibenzoate | C₂₀H₂₄O₄ | Contains aromatic groups; used in high-performance polymers |
| Dimethyl succinate | C₆H₁₂O₄ | A simpler structure; used as a solvent and reagent |
Propan-1,3-dioic acid, di[3-methylbutyl] ester is unique due to its specific branching structure and dual ester functionalities which may impart distinct physical properties compared to linear or simpler esters. Its potential applications in various industries further enhance its significance over structurally similar compounds.